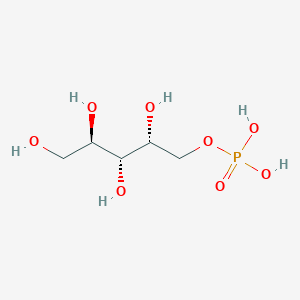
D-arabinitol 1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-arabinitol 1-phosphate is an alditol 5-phosphate and an arabinitol phosphate. It derives from a L-arabinitol and a D-arabinitol. It is a conjugate acid of a this compound(2-).
Aplicaciones Científicas De Investigación
Role in Photosynthesis Regulation
D-arabinitol 1-phosphate functions as an important regulator of Rubisco activity. In conditions of low light or darkness, plants synthesize 2-carboxy-D-arabinitol 1-phosphate from its precursor, which then binds to Rubisco, inhibiting its activity. This mechanism is essential for preventing wastage of energy and resources when photosynthesis is not efficient.
Case Study: Light/Dark Modulation
Research has shown that the accumulation of this compound correlates with light conditions. For instance, studies on Phaseolus vulgaris demonstrate that during dark periods, levels of this compound increase, leading to a decrease in Rubisco activity. Conversely, light exposure promotes the degradation of this inhibitor, thereby restoring Rubisco function and enhancing photosynthetic efficiency .
Enzyme Interactions and Biochemical Pathways
This compound is involved in several enzymatic reactions that are critical for carbohydrate metabolism and cellular signaling.
Enzyme Characterization
- Carboxyarabinitol 1-phosphatase : This enzyme catalyzes the dephosphorylation of this compound, converting it to non-inhibitory forms. The purification of this enzyme from tobacco leaves revealed a significant increase in activity when stimulated by certain metabolites such as ribulose-1,5-bisphosphate and NADPH .
- Phosphotransferase Activity : Studies indicate that extracts from Phaseolus vulgaris exhibit phosphotransferase activity that facilitates the transfer of phosphate groups from this compound to other substrates, highlighting its role in metabolic pathways .
Implications for Agricultural Biotechnology
The manipulation of this compound levels presents potential applications in agricultural biotechnology aimed at improving crop yields.
Transgenic Approaches
Transgenic wheat lines overexpressing carboxyarabinitol 1-phosphate phosphatase have shown enhanced Rubisco activity and improved photosynthetic performance. This genetic modification leads to a reduction in the abundance of inhibitors like this compound during daylight, thereby promoting greater carbon fixation and biomass accumulation .
Structural Studies and Chemical Characterization
The structural analysis of this compound has provided insights into its biochemical properties and interactions.
Analytical Techniques
- Mass Spectrometry and NMR : Techniques such as electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy have been employed to elucidate the structure of this compound and its derivatives. These studies confirm the compound's role in various biosynthetic pathways .
Summary Table of Applications
Propiedades
Número CAS |
850728-02-8 |
|---|---|
Fórmula molecular |
C5H13O8P |
Peso molecular |
232.13 g/mol |
Nombre IUPAC |
[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5-/m1/s1 |
Clave InChI |
VJDOAZKNBQCAGE-UOWFLXDJSA-N |
SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)O |
SMILES isomérico |
C([C@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(COP(=O)(O)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















